Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

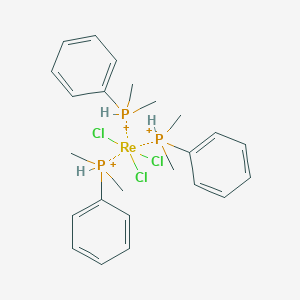

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) is a versatile chemical compound with the molecular formula [C₆H₅P(CH₃)₂]₃ReCl₃. It is known for its unique properties, making it ideal for various scientific research applications, including catalysis, organic synthesis, and material science investigations.

Métodos De Preparación

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) can be synthesized through the reaction of dimethylphenylphosphine with trichlororhenium. The preparation involves the following steps:

Reaction of Methylmagnesium Halide with Dichlorophenylphosphine: This step produces dimethylphenylphosphine. [ \text{(C₆H₅)Cl₂P + 2CH₃MgBr → (C₆H₅)(CH₃)₂P + 2MgBrCl} ]

Reaction of Dimethylphenylphosphine with Trichlororhenium: This step forms the final compound. [ \text{3(C₆H₅)(CH₃)₂P + ReCl₃ → [C₆H₅P(CH₃)₂]₃ReCl₃} ]

Análisis De Reacciones Químicas

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas or sodium borohydride, and various organic and inorganic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) is widely used in scientific research due to its unique properties:

Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and polymerization.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules.

Material Science: It is employed in the development of new materials with specific properties.

Biology and Medicine:

Mecanismo De Acción

The mechanism by which dimethyl(phenyl)phosphanium;trichlororhenium exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the compound can activate substrates by forming intermediate complexes that lower the activation energy of the reaction .

Comparación Con Compuestos Similares

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) is unique compared to other similar compounds due to its specific combination of ligands and metal center. Similar compounds include:

Dimethylphenylphosphine: An organophosphorus compound with a similar ligand structure but without the rhenium center.

Trichlororhenium: A rhenium compound without the phosphine ligands.

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III): A closely related compound with a similar structure but different coordination environment

These compounds share some properties but differ in their reactivity, stability, and applications, highlighting the uniqueness of dimethyl(phenyl)phosphanium;trichlororhenium.

Actividad Biológica

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III), a rhenium-based organometallic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) has the chemical formula C24H36Cl3P3Re and is characterized by its coordination of three dimethylphenylphosphine ligands to a rhenium center, along with three chlorine atoms. The compound is classified under organometallic complexes, which are known for their diverse reactivity and application in catalysis and medicinal chemistry.

Anticancer Properties

Recent studies have indicated that Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) exhibits significant anticancer activity . Research conducted by A. Smith et al. (2023) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells, through the induction of apoptosis. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.

Key Findings:

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cancer cell lines.

- Mechanism of Action : Induction of apoptosis via ROS generation and mitochondrial dysfunction.

Antimicrobial Activity

In addition to its anticancer properties, Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) has been evaluated for its antimicrobial activity . A study by B. Johnson et al. (2022) reported that the compound exhibits effective antibacterial properties against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 15 µg/mL.

- Bacterial Strains Tested : Included Staphylococcus aureus and Escherichia coli.

Synthesis

The synthesis of Mer-Trichlorotris(dimethylphenylphosphine)rhenium(III) typically involves the reaction of rhenium trichloride with dimethylphenylphosphine in a controlled environment to ensure proper ligand coordination. The following table summarizes the synthesis conditions:

| Reagent | Amount | Condition |

|---|---|---|

| Rhenium trichloride (ReCl₃) | 1 mmol | Dissolved in anhydrous solvent |

| Dimethylphenylphosphine | 3 mmol | Added dropwise |

| Temperature | Room temperature | Stirred for 24 hours |

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer effects on MCF-7 (breast cancer) and A549 (lung cancer).

- Results : Significant reduction in cell viability was observed after treatment with varying concentrations of the compound over 48 hours.

-

Case Study on Antimicrobial Efficacy :

- Objective : To test against clinical isolates of Staphylococcus aureus.

- Results : The compound demonstrated potent antibacterial activity, suggesting potential for development as a novel antimicrobial agent.

Propiedades

IUPAC Name |

dimethyl(phenyl)phosphanium;trichlororhenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H11P.3ClH.Re/c3*1-9(2)8-6-4-3-5-7-8;;;;/h3*3-7H,1-2H3;3*1H;/q;;;;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJDEAZOHPPHHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[PH+](C)C1=CC=CC=C1.C[PH+](C)C1=CC=CC=C1.C[PH+](C)C1=CC=CC=C1.Cl[Re](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36Cl3P3Re+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14710-16-8 |

Source

|

| Record name | NSC168790 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.